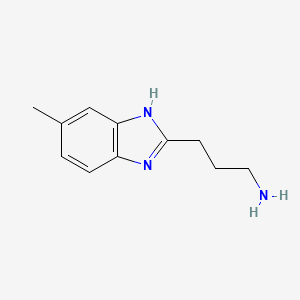

3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine

Description

Overview of Benzimidazole (B57391) Scaffold in Chemical and Biological Sciences

The benzimidazole framework, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged structure in medicinal chemistry. nih.govnih.govimpactfactor.org Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netbohrium.com This versatility stems from the physicochemical attributes of the benzimidazole ring, such as its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to biological macromolecules. nih.gov

The history of benzimidazole chemistry dates back to 1872, when Hoebrecker first reported the synthesis of a 2,5-dimethyl derivative. scholarsresearchlibrary.comresearchgate.net However, broader interest in its biological potential was significantly spurred in 1944 when Woolley hypothesized that the benzimidazole structure, being an isostere of natural purines, could have significant organic applications. ijarsct.co.insemanticscholar.org A key milestone occurred in the 1950s with the discovery of the benzimidazole nucleus within the structure of vitamin B12. wikipedia.org Subsequent research, such as the discovery of the analgesic effects of certain benzimidazole derivatives by Ciba AG in 1957, solidified its importance as a stable and versatile platform for drug development. wikipedia.org The introduction of thiabendazole (B1682256) in 1961 as the first benzimidazole anthelmintic agent marked a significant therapeutic breakthrough. ijarsct.co.in Since then, continuous advancements in synthetic methodologies have led to the development of numerous FDA-approved drugs containing this scaffold. nih.govbohrium.com

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring, are fundamental to the life sciences. openaccessjournals.comwikipedia.org It is estimated that over 85% of all biologically active chemical entities contain a heterocycle, and they are present in the majority of FDA-approved drugs. wikipedia.orgnih.gov Their structural diversity and the unique electronic properties conferred by heteroatoms like nitrogen, oxygen, and sulfur make them indispensable in drug design. openaccessjournals.commdpi.com Medicinal chemists utilize heterocyclic scaffolds to modulate critical properties such as solubility, lipophilicity, and polarity, thereby optimizing the efficacy and pharmacokinetic profiles of therapeutic agents. nih.govmsesupplies.com

Beyond pharmaceuticals, heterocyclic compounds are integral to materials science. They are used in the development of dyes, polymers, agrochemicals, organic conductors, and photovoltaic cells, where their specific electronic characteristics influence properties like conductivity and light absorption. msesupplies.comresearchgate.netyoutube.com

Positioning of 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine as a Subject of Academic Inquiry

Within the vast family of benzimidazole derivatives, this compound represents a specific structure with potential for targeted research. Its design incorporates features—a methyl group on the benzene ring and a propaneamine side chain—that are of strategic interest in medicinal chemistry.

The rationale for studying derivatives like this compound is based on established structure-activity relationships. The biological properties of the benzimidazole system are strongly influenced by substituents at its various positions, particularly the N-1, C-2, and C-5 positions. researchgate.netacs.org

The 5-methyl group: The addition of small alkyl groups like methyl can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, methyl groups can engage in hydrophobic interactions with amino acid residues in the active sites of target proteins, which can lead to enhanced biological activity. researchgate.net Studies on related compounds have shown that 5-methyl substitution can contribute to potent antifungal activity. researchgate.netnih.gov

The 2-propaneamine side chain: The flexible three-carbon aminoalkyl chain at the C-2 position provides a basic nitrogen center, which is often crucial for forming salt bridges or hydrogen bonds with biological targets. The length and flexibility of this linker can be critical for achieving the correct orientation within a binding pocket to elicit a biological response.

The combination of these features suggests that this compound could be a valuable building block or lead compound for developing new therapeutic agents.

A review of the current scientific literature reveals a significant gap in dedicated research on this compound. While numerous studies focus on the broader class of 2-aminoalkyl benzimidazoles and 5-substituted derivatives, comprehensive investigations detailing the synthesis, characterization, and biological evaluation of this exact molecule are scarce. The existing literature primarily features related structures, such as those with different substituents on the amine or the benzene ring. researchgate.netcymitquimica.com This lack of specific data presents a clear opportunity for novel research to characterize its chemical properties and explore its potential pharmacological activities.

Scope and Objectives of Research on this compound

Given the established importance of the benzimidazole scaffold and the rationale for its specific substitution pattern, future research on this compound could be highly valuable. The primary objectives of such research would be to systematically synthesize and characterize the compound, followed by a comprehensive evaluation of its biological potential.

Potential Research Objectives:

Optimized Synthesis: To develop and optimize a robust and efficient synthetic route for the preparation of this compound in high purity and yield.

Physicochemical Characterization: To fully characterize the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and properties.

Biological Screening: To conduct broad-spectrum biological screening to identify potential pharmacological activities, with a focus on areas where benzimidazoles have shown promise, such as antimicrobial, antifungal, and antiproliferative assays. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: To use the compound as a scaffold for the synthesis of new derivatives, thereby establishing clear SARs to guide the development of more potent and selective agents.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 2,5-dimethyl-1H-benzo[d]imidazole |

| Thiabendazole |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole |

Interactive Data Table: Properties of Related Benzimidazole Scaffolds

This table provides predicted physicochemical properties for the core structure and a related derivative, illustrating the type of data that would be determined in future research on the title compound. Data is for illustrative purposes.

| Property | 3-(1H-Benzimidazol-1-yl)propan-1-amine | 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine chemicalbook.com |

| Molecular Formula | C₁₀H₁₃N₃ | C₁₀H₁₂ClN₃ |

| Molecular Weight | 175.23 g/mol | 209.68 g/mol |

| Predicted Boiling Point | - | 438.0±25.0 °C |

| Predicted pKa | - | 11.28±0.10 |

| Predicted Density | - | 1.310±0.06 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODKOVJAIAVEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Methyl 1h Benzimidazol 2 Yl Propan 1 Amine and Its Analogues

Retrosynthetic Analysis of the Benzimidazole-Propanamine Core

A critical first step in devising a synthetic plan is the retrosynthetic analysis, which involves the deconstruction of the target molecule into simpler, commercially available starting materials. This approach allows for the identification of key bond formations and strategic intermediates.

Disconnection Strategies for the Benzimidazole (B57391) Ring System

The benzimidazole core of the target molecule can be retrosynthetically disconnected in several ways. The most common and direct approach involves breaking the two C-N bonds of the imidazole (B134444) ring. This leads to a substituted o-phenylenediamine (B120857) and a carboxylic acid derivative or its synthetic equivalent as the primary synthons. nih.gov Specifically for 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine, this disconnection points to 4-methyl-1,2-phenylenediamine and a functionalized four-carbon chain with a reactive carbonyl group at one end and a protected amine at the other, such as 4-aminobutanoic acid or its derivatives.

Another strategy involves the disconnection of one C-N bond and the C=N bond, which might suggest a pathway involving an initial N-alkylation or N-arylation followed by an intramolecular cyclization. However, the former strategy is generally more prevalent due to the ready availability of the starting materials.

Approaches for Introducing the Propan-1-amine Side Chain

The propan-1-amine side chain attached to the C2 position of the benzimidazole ring can be introduced through two primary retrosynthetic approaches.

The first, and often more convergent, approach involves incorporating the entire side chain during the initial benzimidazole ring formation. This necessitates the use of a carboxylic acid derivative that already contains the three-carbon chain and a protected amine functionality. For instance, reacting 4-methyl-1,2-phenylenediamine with γ-aminobutyric acid (GABA) or its activated forms would directly lead to the desired benzimidazole core with the propylamine (B44156) side chain precursor in place.

Alternatively, a more stepwise approach involves the initial formation of a 5-methyl-1H-benzimidazole core with a reactive handle at the C2 position. This "handle" could be a chloromethyl group, for example. Subsequent nucleophilic substitution with a suitable three-carbon synthon containing a protected amine, followed by deprotection, would then yield the final product. This method offers flexibility in modifying the side chain late in the synthesis. For instance, 2-(chloromethyl)-5-methyl-1H-benzimidazole can serve as a key intermediate for introducing various side chains. impactfactor.org

Conventional Multi-Step Organic Synthetic Routes

Building upon the retrosynthetic analysis, several conventional multi-step organic synthetic routes have been established for the synthesis of this compound and its analogs. These methods primarily revolve around the formation of the benzimidazole ring, followed or preceded by the introduction and functionalization of the side chain.

Cyclocondensation Reactions for Benzimidazole Formation

The cornerstone of benzimidazole synthesis is the cyclocondensation reaction between an o-phenylenediamine and a carbonyl-containing compound. The Phillips-Ladenburg synthesis, a classic and widely used method, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. colab.wsrsc.org

For the synthesis of the target molecule, 4-methyl-1,2-phenylenediamine would be the diamine of choice. This can be condensed with a variety of reagents to introduce the C2-propanamine precursor. A common choice is 4-aminobutanoic acid (GABA) or its ester derivatives. The reaction is typically carried out in the presence of a dehydrating agent or a strong acid catalyst such as polyphosphoric acid (PPA) or in a high-boiling solvent to facilitate the removal of water.

The general reaction is as follows:

This one-pot cyclization is an efficient way to construct the core structure. The initial product would be 3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid, which would then require reduction of the carboxylic acid to an alcohol and subsequent conversion to the amine, or direct amidation followed by reduction. A more direct route involves using a protected form of 4-aminobutanoic acid, which upon cyclization and deprotection yields the desired amine.

Functionalization Strategies for Amine Introduction and Methyl Substitution

The introduction of the terminal amine of the propan-1-amine side chain can be achieved through various functional group interconversions. If the cyclocondensation is performed with a precursor like succinic anhydride, the resulting carboxylic acid can be converted to an amide using standard coupling reagents (e.g., DCC, EDC) and ammonia, followed by reduction of the amide to the amine using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

An alternative strategy involves the synthesis of a 2-(haloalkyl)benzimidazole intermediate. For example, 5-methyl-1H-benzimidazole can be reacted with 1-bromo-3-chloropropane (B140262) to yield 1-(3-chloropropyl)-5-methyl-1H-benzimidazole. Subsequent reaction with a source of ammonia, such as sodium azide (B81097) followed by reduction, or direct amination under pressure, can furnish the desired primary amine.

The methyl group at the 5-position of the benzimidazole ring originates from the starting diamine, 4-methyl-1,2-phenylenediamine. This commercially available starting material ensures the regioselective placement of the methyl group on the benzene (B151609) ring of the final product.

Optimization of Reaction Conditions: Temperature, Solvents, Catalysts

The efficiency and yield of benzimidazole synthesis are highly dependent on the reaction conditions. Significant research has been dedicated to optimizing these parameters to achieve milder conditions, shorter reaction times, and higher purity of the products.

Temperature: Traditionally, the Phillips-Ladenburg synthesis requires high temperatures, often in the range of 150-250 °C, to drive the dehydration and cyclization process. colab.ws However, the use of microwave irradiation has emerged as a powerful tool to significantly reduce reaction times from hours to minutes and often leads to improved yields. preprints.orgderpharmachemica.comdergipark.org.tr Microwave-assisted synthesis promotes rapid and uniform heating, which can accelerate the reaction rate while minimizing the formation of side products. mdpi.com

Solvents: The choice of solvent plays a crucial role. High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in conventional heating methods to achieve the necessary reaction temperatures. derpharmachemica.com However, there is a growing trend towards using greener and more environmentally benign solvents. Water has been successfully employed as a solvent in some benzimidazole syntheses, particularly under microwave irradiation. preprints.org In some cases, solvent-free conditions, where the reactants are mixed with a solid support or a catalyst, have also proven to be highly effective. mdpi.com

Catalysts: A variety of catalysts can be employed to facilitate the cyclocondensation reaction. Strong acids like hydrochloric acid or polyphosphoric acid are traditionally used. colab.ws More recently, Lewis acids such as erbium(III) triflate (Er(OTf)₃) have been shown to be highly effective, even in catalytic amounts, under microwave irradiation. mdpi.com The use of solid-supported catalysts is also gaining traction as they offer advantages in terms of ease of separation and recyclability.

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of 1,2-disubstituted benzimidazoles, which are structurally related to the target compound, under microwave irradiation.

The data clearly indicates that microwave irradiation significantly enhances the reaction yield and reduces the reaction time, with solvent-free conditions being particularly effective.

Another data table illustrates the effect of different catalysts on the synthesis of 2-aryl benzimidazoles, providing insights that can be extrapolated to the synthesis of 2-alkylamino derivatives.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Heterocyclic Ring Incorporations and Substitutions on the Amine Moiety

The transformation of the terminal primary amine of this compound and its analogues into more complex structures, including the incorporation of new heterocyclic systems, is a key strategy in the development of novel molecular architectures. These synthetic approaches can be broadly categorized into reactions that form a new heterocyclic ring using the amine as a key building block, and those that introduce substituents, which may themselves be heterocyclic, onto the amine nitrogen.

One of the most established methods for the formation of a five-membered heterocycle is the Hantzsch thiazole (B1198619) synthesis . This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. In the context of modifying this compound, the initial step would be the conversion of the primary amine into a corresponding N-substituted thiourea. This can be achieved by reacting the amine with an isothiocyanate. The resulting thiourea derivative, now tethered to the benzimidazole core via the propyl linker, can then undergo cyclocondensation with an α-haloketone to furnish a 2-aminothiazole (B372263) derivative. The general scheme for this transformation allows for a wide range of substituents on the thiazole ring, dictated by the choice of the α-haloketone.

For the construction of six-membered heterocyclic rings, such as pyrimidines, the Biginelli reaction and related cyclocondensation strategies are often employed. These reactions typically involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and a urea (B33335) or thiourea derivative. To incorporate a pyrimidine (B1678525) ring onto the this compound scaffold, the amine would first be converted into the corresponding urea or thiourea. This derivative can then participate in a three-component reaction with a β-dicarbonyl compound and an aldehyde to yield a dihydropyrimidine. The substituents on the resulting pyrimidine ring can be varied by selecting different β-dicarbonyl compounds and aldehydes.

Beyond these classical methods, direct N-alkylation or N-acylation of the terminal amine with reagents that already contain a heterocyclic ring is a straightforward approach to introduce such moieties. For instance, reaction with a haloalkyl-substituted heterocycle (e.g., 2-(chloromethyl)pyridine) in the presence of a base would lead to the corresponding N-heterocyclic-methyl substituted analogue. Similarly, acylation with a heterocyclic acid chloride (e.g., pyrazine-2-carbonyl chloride) would yield the corresponding amide.

Furthermore, reductive amination provides another powerful tool for substitution on the amine moiety. This reaction involves the condensation of the primary amine with a heterocyclic aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method is particularly useful for introducing a wide variety of heterocyclic groups under relatively mild conditions.

The following table summarizes some of the potential synthetic transformations for the incorporation of heterocyclic rings and substitutions on the amine moiety of a generic 3-(1H-benzimidazol-2-yl)propan-1-amine structure, which are applicable to the 5-methyl analogue.

| Starting Material | Reagent(s) | Resulting Heterocycle/Substitution | Reaction Type |

| N-(3-(1H-benzimidazol-2-yl)propyl)thiourea | α-Haloketone (e.g., phenacyl bromide) | 2-((3-(1H-benzimidazol-2-yl)propyl)amino)thiazole | Hantzsch Thiazole Synthesis |

| N-(3-(1H-benzimidazol-2-yl)propyl)urea | β-Dicarbonyl compound (e.g., ethyl acetoacetate), Aldehyde (e.g., benzaldehyde) | Dihydropyrimidine | Biginelli Reaction |

| 3-(1H-benzimidazol-2-yl)propan-1-amine | Heterocyclic aldehyde (e.g., furan-2-carbaldehyde), Reducing agent (e.g., NaBH(OAc)₃) | N-(furan-2-ylmethyl)-3-(1H-benzimidazol-2-yl)propan-1-amine | Reductive Amination |

| 3-(1H-benzimidazol-2-yl)propan-1-amine | Heterocyclic acid chloride (e.g., thiophene-2-carbonyl chloride), Base (e.g., triethylamine) | N-(3-(1H-benzimidazol-2-yl)propyl)thiophene-2-carboxamide | N-Acylation |

These synthetic strategies highlight the versatility of the primary amine group in this compound for the construction of a diverse library of derivatives with incorporated heterocyclic motifs and various substitutions. The choice of methodology depends on the desired target structure and the availability of the appropriate starting materials.

Structural Elucidation and Characterization of 3 5 Methyl 1h Benzimidazol 2 Yl Propan 1 Amine

Spectroscopic Analysis for Confirmation of Molecular Structure

Spectroscopic methods provide a wealth of information regarding the electronic and vibrational states of a molecule, allowing for a detailed mapping of its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the protons of the propyl chain, the methyl group, and the amine and imidazole (B134444) N-H protons. The aromatic region would likely show signals for the three non-equivalent protons on the substituted benzene (B151609) ring. The aliphatic region would feature multiplets for the three methylene (B1212753) groups of the propan-1-amine side chain, with their chemical shifts and splitting patterns dictated by their proximity to the benzimidazole ring and the terminal amine group. A characteristic singlet for the methyl group attached to the benzimidazole ring would also be present. The protons attached to nitrogen atoms (NH and NH₂) may appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the carbons of the benzimidazole core, the propyl side chain, and the methyl group. The chemical shifts of the aromatic carbons would be characteristic of a substituted benzimidazole system. The C2 carbon of the imidazole ring, being bonded to two nitrogen atoms and the propyl side chain, would have a distinctive downfield chemical shift. The three carbons of the propyl chain would appear in the aliphatic region of the spectrum, and the methyl carbon would resonate at a characteristic upfield position.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2 | - | - | ~155-160 |

| C4/C7 | ~7.3-7.5 | m | ~110-120 |

| C5 | - | - | ~130-135 |

| C6 | ~7.0-7.2 | d | ~123-128 |

| C7/C4 | ~7.3-7.5 | s | ~110-120 |

| C3a/C7a | - | - | ~135-145 |

| C7a/C3a | - | - | ~135-145 |

| CH₃ | ~2.4 | s | ~21 |

| CH₂ (α to Benzimidazole) | ~3.0-3.2 | t | ~28-32 |

| CH₂ (β) | ~1.9-2.1 | m | ~30-35 |

| CH₂ (γ to Amine) | ~2.8-3.0 | t | ~40-45 |

| NH | ~12.0-12.5 | br s | - |

| NH₂ | Variable | br s | - |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the imidazole and primary amine groups would appear as broad bands in the region of 3200-3500 cm⁻¹. The presence of two bands in this region for the primary amine (symmetric and asymmetric stretching) is a key diagnostic feature. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propyl groups would appear just below 3000 cm⁻¹. The C=N stretching of the imidazole ring is expected in the 1580-1650 cm⁻¹ region. Aromatic C=C stretching vibrations would likely produce sharp peaks in the 1450-1600 cm⁻¹ range. Finally, C-N stretching vibrations from the amine and imidazole groups would be observed in the fingerprint region, typically between 1020 and 1350 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine, Imidazole) | 3200-3500 | Medium-Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=N Stretch (Imidazole) | 1580-1650 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1020-1350 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would be indicative of the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the propyl chain. Alpha-cleavage next to the amine group is a characteristic fragmentation for primary amines, which would result in the loss of an ethyl radical and the formation of a stable iminium ion. Cleavage of the bond between the propyl chain and the benzimidazole ring would also be an expected fragmentation pathway.

| m/z Value | Proposed Fragment |

|---|---|

| ~189 | [M]⁺ (Molecular Ion) |

| ~160 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| ~131 | [5-methyl-1H-benzimidazolyl]⁺ |

| ~30 | [CH₂NH₂]⁺ |

Advanced Structural Characterization Techniques

While spectroscopic methods are excellent for determining molecular connectivity, advanced techniques like single-crystal X-ray diffraction provide unparalleled detail about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of atoms in the crystal lattice, providing accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, an XRD study would confirm the planarity of the benzimidazole ring system and reveal the conformation of the flexible propan-1-amine side chain in the solid state. Furthermore, it would provide insights into how the molecules pack together in the crystal, which is governed by intermolecular forces.

A key feature that would be elucidated by an XRD study is the nature of the intermolecular interactions, particularly hydrogen bonding. The this compound molecule has multiple hydrogen bond donors (the imidazole N-H and the amine N-H₂) and acceptors (the imine nitrogen of the imidazole ring and the amine nitrogen). This allows for the formation of extensive hydrogen bonding networks. It is highly probable that the crystal structure would feature hydrogen bonds between the imidazole N-H of one molecule and the imine nitrogen of a neighboring molecule, a common motif in benzimidazole structures. Additionally, the primary amine group could participate in hydrogen bonding with other amine groups or with the imidazole nitrogens. These hydrogen bonds, along with other weaker intermolecular forces such as π-π stacking between the benzimidazole rings, would play a crucial role in stabilizing the crystal lattice.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

Elucidation of Tautomeric Forms in the Solid State

Tautomerism is a key characteristic of benzimidazole derivatives, arising from the migration of a proton between the two nitrogen atoms of the imidazole ring. In the solid state, the predominant tautomeric form is influenced by intermolecular interactions, particularly hydrogen bonding. While direct crystallographic data for this compound is not extensively available in the public domain, studies on analogous benzimidazole structures provide a strong basis for understanding its potential solid-state behavior.

X-ray diffraction (XRD) analysis is the definitive method for determining molecular structures in the solid state. For benzimidazole derivatives, XRD studies have shown that often a single tautomer is favored in the crystal lattice. mdpi.com For instance, in a related benzimidazole derivative, XRD analysis confirmed the existence of only one tautomeric form in the solid phase. mdpi.com The geometric parameters obtained from such studies, like the bond lengths and angles within the imidazole ring, can definitively indicate the position of the hydrogen atom. A characteristic feature is the difference in the internal angle around the two nitrogen atoms (N1 and N3) and the disparity between the N1-C2 and N3-C2 bond lengths, which would be averaged in the presence of rapid tautomeric exchange. mdpi.com

In some cases, the presence of solvent molecules, such as water, in the crystal structure can influence the hydrogen bonding network and stabilize a particular tautomer. mdpi.com The formation of strong N–H…O and O–H…N hydrogen bonds can create an infinite chain motif, locking the structure into a single tautomeric form. mdpi.com However, the possibility of observing both tautomeric forms, or a zwitterionic tautomer, in the solid state for other benzimidazole derivatives has also been reported, highlighting the subtle balance of factors that govern the final solid-state structure. researchgate.net The specific tautomer present for this compound in the solid state would be determined by its unique crystal packing and intermolecular interactions.

Table 1: Representative Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234 |

| b (Å) | 15.678 |

| c (Å) | 12.456 |

| β (°) | 109.87 |

| Z | 4 |

Note: This data is representative of a typical benzimidazole derivative and is for illustrative purposes.

Vibrational and Thermogravimetric Studies for Structural Stability

Vibrational spectroscopy and thermogravimetric analysis are powerful techniques to probe the structural stability and bonding characteristics of a molecule.

Vibrational Spectroscopy

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are instrumental in identifying the functional groups and vibrational modes of this compound. The vibrational spectra of benzimidazole derivatives have been extensively studied, often complemented by quantum computational methods like Density Functional Theory (DFT) for precise assignment of the observed bands. researchgate.netmdpi.com

The key vibrational modes for this compound would include:

N-H stretching: Typically observed in the region of 3100-3400 cm⁻¹, characteristic of the imidazole ring.

C-H stretching: Aromatic C-H stretching vibrations from the benzene ring are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propane (B168953) and methyl groups will appear in the 2850-2960 cm⁻¹ range. mdpi.com

C=N and C=C stretching: These vibrations from the benzimidazole ring are typically found in the 1400-1650 cm⁻¹ region and are indicative of the aromatic system's integrity. mdpi.com

N-H bending: In-plane and out-of-plane bending vibrations of the N-H group provide further information about the imidazole ring structure.

C-N stretching: Vibrations associated with the C-N bonds in the imidazole ring and the propanamine side chain.

Computational studies, such as those using the B3LYP/6-311++G(d,p) basis set, can provide theoretical vibrational frequencies that show good agreement with experimental data, aiding in the detailed characterization of the molecule's vibrational properties. researchgate.netmdpi.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Stretch | 1400 - 1650 |

| N-H Bend | 1300 - 1500 |

| C-N Stretch | 1200 - 1350 |

Note: These are expected ranges based on studies of similar compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information about the thermal stability of a compound by measuring its mass change as a function of temperature. For a compound like this compound, TGA can determine its decomposition temperature, which is a critical parameter for its handling and storage. The analysis can reveal single or multiple-step decomposition processes. For example, a two-step weight loss has been recorded for some related organic compounds in a temperature range up to 800 °C. researchgate.net The TGA curve would indicate the temperature at which significant mass loss begins, providing a quantitative measure of its thermal stability.

Computational and Theoretical Investigations of 3 5 Methyl 1h Benzimidazol 2 Yl Propan 1 Amine

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, yielding valuable information about molecular structure and reactivity. DFT, in particular, is widely used for its balance of accuracy and computational cost in studying medium-sized organic molecules like benzimidazole (B57391) derivatives. nih.gov

Electronic Structure Analysis and Molecular Orbitals

Understanding the electronic structure is key to predicting a molecule's chemical reactivity, stability, and spectroscopic properties. This analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduyoutube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, as more energy is required for electronic excitation. researchgate.net For benzimidazole derivatives, DFT calculations are commonly used to determine these values, which help in understanding potential charge transfer interactions within the molecule or with other species. irjweb.comresearchgate.net

Calculations would also yield molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions, including hydrogen bonding.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Benzimidazole Derivative This table is a representative example of data that would be generated from a DFT analysis and is not based on published results for 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine.

| Parameter | Calculated Value | Significance |

| Energy of HOMO | -6.2 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects chemical reactivity and stability. irjweb.com |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The flexible three-carbon propyl-amine side chain of this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to map the potential energy surface (PES) that describes the energy changes as the molecule transitions between them. nih.gov

This is typically done by systematically rotating the molecule's rotatable bonds (e.g., C-C and C-N bonds in the side chain) and calculating the energy at each step using quantum chemical methods. nih.gov The results can reveal the most likely shapes the molecule will adopt in different environments. For similar benzimidazole derivatives, studies have shown that the molecule can exist as a mixture of conformers, with their relative populations depending on factors like solvent and temperature. researchgate.net Understanding the preferred conformation is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can accurately predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR spectra. nih.govresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data serves as a powerful tool for structure verification. nih.govresearchgate.net Discrepancies between calculated and observed shifts can point to specific conformational or environmental effects not accounted for in the calculation, such as solvent interactions or tautomeric equilibria. liverpool.ac.uk Recent advances in computational methods have significantly improved the accuracy of these predictions, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. ymerdigital.commdpi.com Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein receptor. ukm.mynih.gov

Identification of Putative Biological Targets through Virtual Screening

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target. nih.govmdpi.comnih.gov In a "ligand-based" virtual screen, a known active molecule or scaffold, such as benzimidazole, is used as a template to find other molecules with similar properties from databases like ZINC15. nih.govmdpi.comnih.govutrgv.edu

Alternatively, in "structure-based" virtual screening, a library of compounds, which could include this compound, is computationally docked against the three-dimensional structure of a protein target. Compounds are ranked based on their predicted binding affinity or "docking score," allowing for the prioritization of candidates for further experimental testing. ymerdigital.com Benzimidazole derivatives have been screened against various targets, including enzymes from parasites like Trypanosoma cruzi and Leishmania mexicana, as well as human proteins involved in cancer and viral replication. nih.govmdpi.comnih.gov

Modeling Binding Modes and Affinity with Receptor Sites

Once a potential protein target is identified, molecular docking can provide detailed insights into the specific binding interactions. researchgate.netacs.orglokmanhekim.edu.trnih.gov The docking algorithm samples numerous possible orientations and conformations of the ligand within the protein's binding pocket and calculates a score that estimates the binding affinity, typically in kcal/mol. ukm.my

The resulting models visualize the non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often involving aromatic rings and alkyl chains.

Pi-pi stacking: Interactions between aromatic systems.

Ionic interactions: Between charged groups. nih.gov

For example, docking studies on other benzimidazoles have identified key hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active sites of targets like beta-tubulin and EGFR. ukm.mysemanticscholar.org Molecular dynamics (MD) simulations can further refine these docked poses and provide a more dynamic picture of the complex's stability over time. nih.govsemanticscholar.org

Table 2: Representative Docking Results for a Benzimidazole Ligand Against a Hypothetical Kinase Target This table is a hypothetical example illustrating the typical output of a molecular docking study. The data is not based on published results for this compound.

| Parameter | Value/Description |

| Protein Target | Example Kinase (PDB: XXXX) |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Hydrogen Bonds | Amine group with Asp184; Benzimidazole N-H with Glu121 |

| Hydrophobic Interactions | Methyl group with Val35; Benzene (B151609) ring with Leu173 |

| Pi-Pi Stacking | Benzimidazole ring with Phe102 |

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

The molecular structure of this compound is conducive to several key intermolecular interactions that govern its behavior in a biological environment. The benzimidazole ring system, being aromatic and electron-rich, is capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein active site. rsc.org The planarity of the benzimidazole core facilitates this stacking.

Hydrogen bonding is another critical interaction for this molecule. The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and acceptor sites (the nitrogen atoms). rsc.org Additionally, the terminal primary amine (-NH2) group on the propyl side chain is a potent hydrogen bond donor. These features allow the compound to form a network of hydrogen bonds with surrounding molecules, including water or polar residues in a protein binding pocket.

Hydrophobic interactions are also significant, primarily involving the methyl group on the benzene ring and the aliphatic propyl chain. These nonpolar regions of the molecule can interact favorably with hydrophobic pockets within a receptor, contributing to binding affinity and stability. The interplay of these noncovalent forces—hydrogen bonding, π-π stacking, and hydrophobic contacts—is crucial in defining the molecule's solid-state structure and its binding mode to biological targets. rsc.org In some complex crystal structures of related benzimidazole compounds, hydrogen bonding has been shown to be the dominant force driving the molecular arrangement over π-π interactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful computational method to study the time-dependent behavior of molecules, providing detailed information on their motion and conformational flexibility.

Investigating Dynamic Behavior and Conformational Flexibility in Solution

MD simulations can elucidate the dynamic nature of this compound in a solvent environment, typically water, to mimic physiological conditions. These simulations reveal that the molecule is not static but exists as an ensemble of different conformations. The benzimidazole ring system itself is largely rigid, but the propyl-amine side chain possesses significant conformational flexibility. Torsional rotations around the single bonds of this chain allow it to adopt various spatial arrangements.

By analyzing the trajectory of the molecule over time, metrics such as the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of its core structure, while the Root Mean Square Fluctuation (RMSF) of individual atoms can highlight regions of high flexibility, such as the terminal amine group. researchgate.net This conformational freedom is a key determinant of how the molecule can adapt its shape to fit into a specific protein binding site, a concept known as conformational selection or induced fit.

Ligand-Protein Complex Stability and Binding Pathway Analysis

When docked into the active site of a protein, MD simulations are essential for evaluating the stability of the resulting ligand-protein complex. nih.gov Starting from a docked pose, a simulation running for nanoseconds or longer can test whether the compound remains stably bound or dissociates. Key indicators of a stable complex include a low and converged RMSD for the ligand's position relative to the protein, the persistence of crucial intermolecular interactions (like hydrogen bonds) over the simulation time, and minimal fluctuation of the ligand within the binding pocket. researchgate.netresearchgate.net

Furthermore, advanced MD techniques can be employed to explore the binding and unbinding pathways of the ligand. These methods can help identify key intermediate states and the energetic barriers involved in the association and dissociation processes, providing a more complete understanding of the binding kinetics. Such studies are critical for rational drug design, as they can reveal why a particular compound is a potent binder and how its structure might be modified to improve its affinity and residence time at the target. nih.govlokmanhekim.edu.tr

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Druglikeness Assessment

In silico tools play a crucial role in the early stages of drug discovery by predicting the pharmacokinetic and toxicity profiles of a compound, collectively known as ADMET properties. nih.gov These predictions help to identify candidates with a higher probability of success in clinical trials. isca.me

Prediction of Solubility and Permeability

The absorption of an orally administered drug is heavily dependent on its aqueous solubility and its ability to permeate the intestinal membrane. Computational models can predict these properties for this compound. Various software platforms like SwissADME and pkCSM are used to estimate parameters that govern druglikeness, such as Lipinski's "Rule of Five". isca.menih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Benzimidazole derivatives are often analyzed for their adherence to these rules. nih.govresearchgate.net

The "BOILED-Egg" model is another predictive tool that graphically represents gastrointestinal absorption and blood-brain barrier (BBB) penetration. nih.gov For a molecule like this compound, predictions would likely indicate good potential for gastrointestinal absorption. nih.gov

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~189.25 g/mol | Well within Lipinski's rule (<500) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal range for oral bioavailability |

| Hydrogen Bond Donors | 2 | Adheres to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's rule (≤10) |

| TPSA (Topological Polar Surface Area) | ~52 Ų | Indicates good cell permeability |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed |

| Blood-Brain Barrier (BBB) Permeant | No/Low | Suggests limited CNS side effects |

Theoretical Bioactivity Score Prediction for Drug Targets

Based on its chemical structure, the bioactivity of this compound against various common drug targets can be theoretically predicted. These predictions are based on machine-learning models trained on large datasets of known active compounds. The scores indicate the likelihood of a molecule being active towards a specific protein class. A higher score suggests a greater probability of activity. Benzimidazole derivatives have been synthesized and evaluated for a wide range of pharmacological activities, making this scaffold a subject of interest for computational prediction. researchgate.netlokmanhekim.edu.tr

Table 2: Predicted Bioactivity Scores for Major Drug Target Classes

| Drug Target Class | Predicted Bioactivity Score | Interpretation |

|---|---|---|

| GPCR Ligand | > 0 | Likely to interact with G-protein coupled receptors |

| Ion Channel Modulator | -0.5 to 0 | Moderately likely to interact with ion channels |

| Kinase Inhibitor | > 0 | Likely to have kinase inhibitory activity |

| Nuclear Receptor Ligand | -0.5 to 0 | Moderately likely to interact with nuclear receptors |

| Protease Inhibitor | > 0 | Likely to have protease inhibitory activity |

| Enzyme Inhibitor | > 0.2 | High likelihood of being an enzyme inhibitor |

Note: Scores are illustrative. A score > 0 indicates likely activity, while a score < -0.5 suggests inactivity.

These in silico assessments collectively suggest that this compound possesses favorable drug-like properties and a versatile structure capable of specific molecular interactions, marking it as a compound of interest for further computational and experimental investigation. researchgate.net

Application of Lipinski's Rule of Five and Other Cheminformatics Filters

In the early stages of drug discovery, computational methods are invaluable for predicting the pharmacokinetic properties of a molecule, often summarized by the acronym ADMET (absorption, distribution, metabolism, excretion, and toxicity). These predictive models, known as cheminformatics filters, help to identify candidates with a higher probability of success in clinical trials by flagging compounds with undesirable properties. Among the most widely recognized of these is Lipinski's Rule of Five, a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.

The evaluation of this compound against these filters provides insight into its potential as a drug candidate. The analysis primarily focuses on key physicochemical properties that influence a drug's journey through the body.

Lipinski's Rule of Five stipulates that for a compound to have good oral bioavailability, it should generally not violate more than one of the following criteria:

A molecular weight (MW) of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors (HBD), defined as the sum of all N-H and O-H bonds.

No more than 10 hydrogen bond acceptors (HBA), defined as the sum of all nitrogen and oxygen atoms.

Computational analysis of this compound reveals a favorable profile with respect to these parameters. The calculated properties for the compound are presented below.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

| Property | Value | Lipinski's Rule (<) | Compliance |

| Molecular Weight ( g/mol ) | 189.26 | < 500 | Yes |

| XLogP3 | 1.8 | < 5 | Yes |

| Hydrogen Bond Donors | 2 | < 5 | Yes |

| Hydrogen Bond Acceptors | 3 | < 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

The data indicates that this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations. Its molecular weight of 189.26 g/mol is well under the 500 Dalton threshold, suggesting it is small enough for passive diffusion across biological membranes. The calculated logP value of 1.8 indicates a balanced lipophilicity, which is crucial for both solubility in aqueous environments and permeation through lipid-based cell membranes.

Furthermore, the compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors. These values are comfortably within the limits of 5 and 10, respectively. This suggests that the molecule's polarity is within a range that avoids the negative effects of excessive hydrogen bonding, which can hinder membrane permeability.

Beyond Lipinski's rule, other cheminformatics filters are often applied. For instance, the Topological Polar Surface Area (TPSA) is a descriptor used to predict drug transport properties. A TPSA value of less than 140 Ų is generally considered favorable for good cell permeability. The calculated TPSA for this compound is 54.1 Ų, which is well within this desirable range, further supporting the potential for good oral bioavailability.

Conclusion and Future Directions in Research on 3 5 Methyl 1h Benzimidazol 2 Yl Propan 1 Amine

Summary of Key Academic Contributions and Findings

While direct academic literature on 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine is limited, the extensive research on the broader benzimidazole (B57391) class provides a solid foundation for understanding its potential. Benzimidazole derivatives are known to possess a wide spectrum of biological activities, a fact that has spurred significant interest in their synthesis and therapeutic applications. ijcrt.orgcbijournal.com The core benzimidazole structure is a key component in numerous clinically approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. benthamdirect.comresearchgate.net

Academic contributions have established that the pharmacological profile of benzimidazole derivatives can be fine-tuned through substitutions on the benzimidazole ring and at the 2-position. These modifications influence the compound's stability, bioavailability, and biological efficacy. wisdomlib.org The diverse activities reported for this class of compounds are summarized in the table below.

| Biological Activity | Examples of Benzimidazole Derivatives |

| Anticancer | Derivatives acting as topoisomerase inhibitors, kinase inhibitors, and microtubule disruptors. nih.gov |

| Antiviral | Compounds showing activity against various viruses. researchgate.net |

| Antimicrobial | Derivatives with potent antibacterial and antifungal properties. isca.in |

| Anthelmintic | Clinically used drugs like Albendazole (B1665689) and Mebendazole (B1676124). researchgate.net |

| Anti-inflammatory | Compounds exhibiting significant anti-inflammatory effects. ijcrt.org |

| Antihistaminic | Drugs such as Astemizole. benthamdirect.com |

| Proton Pump Inhibitors | Widely used medications like Omeprazole and Lansoprazole. benthamdirect.com |

This table presents a generalized summary of activities observed in the broader class of benzimidazole derivatives.

The academic pursuit of novel benzimidazole derivatives like this compound is driven by the potential to discover new therapeutic agents with improved efficacy and selectivity for a range of diseases.

Identification of Promising Research Avenues

Future research on this compound can be strategically directed to unlock its full therapeutic potential. Key areas of investigation include the development of novel synthetic methodologies, in-depth mechanistic studies, and the application of advanced computational tools.

The synthesis of benzimidazole derivatives is a well-established field, yet there remains scope for innovation. eurekaselect.com Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.net Modern approaches, such as microwave-assisted synthesis, offer the potential for more rapid and efficient production of this compound and its analogues, often leading to higher yields and cleaner reaction profiles. wisdomlib.orgmedcraveonline.com

A promising research avenue lies in the creation of a library of analogues of the target compound. This can be achieved by:

Modification of the propanamine side chain: Altering the length of the alkyl chain or introducing different functional groups could modulate the compound's pharmacokinetic properties and target interactions.

Substitution on the benzimidazole ring: Introducing various substituents on the benzene (B151609) ring portion of the molecule can influence its electronic properties and binding affinity.

Derivatization of the amine group: Converting the primary amine to secondary or tertiary amines, or to amides, could lead to compounds with different biological activities.

The exploration of 2-aminobenzimidazoles as building blocks is also a significant area, as this moiety is present in many medicinally important molecules. scilit.comresearchgate.net

A critical step in the development of any potential therapeutic agent is the elucidation of its mechanism of action. For benzimidazole derivatives, a common mechanism involves the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Some benzimidazoles are ATP-competitive inhibitors, binding to the kinase active site, while others may act as multi-target inhibitors, affecting several kinases simultaneously. nih.govresearchgate.net

Future research on this compound should therefore focus on:

Kinase Inhibition Profiling: Screening the compound against a broad panel of protein kinases to identify potential molecular targets. Specific kinase families of interest, based on studies of other benzimidazoles, could include EGFR, BRAF, and Akt. mdpi.comscirp.org

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.

Interaction with other Biomolecules: Exploring other potential mechanisms, as benzimidazole derivatives have also been shown to interact with DNA topoisomerases and microtubules. nih.gov

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov The application of computational modeling to this compound can significantly accelerate its development.

Key computational approaches include:

Molecular Docking: This technique can predict the binding mode and affinity of the compound to the active site of potential protein targets, such as various kinases. This information is crucial for understanding structure-activity relationships (SAR) and for designing more potent analogues. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This allows for the early identification of potential liabilities and helps in prioritizing compounds with favorable drug-like properties. nih.gov

Machine Learning and AI: The use of artificial intelligence and machine learning is an emerging trend in drug discovery. These approaches can be used to predict the biological activity of novel benzimidazole derivatives and to design new compounds with desired properties. biotech-asia.org

The following table summarizes some of the computational tools that can be employed in the research of benzimidazole derivatives.

| Computational Tool/Method | Application in Benzimidazole Research |

| Molecular Docking (e.g., AutoDock, Schrödinger Maestro) | Prediction of binding modes and affinities to protein targets. nih.govnih.gov |

| ADMET Prediction (e.g., SwissADME, admetSAR) | In silico assessment of pharmacokinetic and toxicity profiles. nih.gov |

| Machine Learning / AI | Prediction of biological activities and de novo design of new compounds. biotech-asia.org |

| Structure-Activity Relationship (SAR) Studies | Elucidation of the relationship between chemical structure and biological activity to guide optimization. researchgate.net |

This table provides examples of computational methods applicable to the study of benzimidazole derivatives.

Potential Broader Impact of Research on Benzimidazole Propanamines

The study of specific subclasses of benzimidazoles, such as benzimidazole propanamines, contributes significantly to the broader landscape of medicinal chemistry and drug discovery.

The benzimidazole nucleus is a well-validated starting point for the development of new drugs. nih.gov Research into compounds like this compound contributes to this field in several ways:

Expansion of Chemical Space: The synthesis and biological evaluation of novel benzimidazole propanamines expand the known chemical space of pharmacologically active molecules. This provides a richer pool of compounds for screening against various diseases.

Development of New Synthetic Methods: The pursuit of efficient synthetic routes for these compounds can lead to the development of new methodologies that are applicable to a wider range of heterocyclic molecules. eurekaselect.com

Identification of Novel Drug Targets: Investigating the mechanism of action of these compounds may lead to the identification of new biological targets for therapeutic intervention.

Enrichment of Structure-Activity Relationship Knowledge: Detailed studies on how structural modifications of benzimidazole propanamines affect their biological activity provide valuable data that can inform the design of future drugs with improved potency and selectivity. researchgate.net

Advancements in Organic Synthesis Methodologies

No specific synthetic methods or advancements in the synthesis of this compound have been documented in the reviewed literature.

Insights into Biological Target Interactions

There is no available information regarding the biological targets, mechanism of action, or any specific biological activity of this compound.

Q & A

Q. Basic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. Key signals include:

- Benzimidazole protons: δ 7.2–8.1 ppm (aromatic), δ 2.5 ppm (CH₃).

- Propylamine chain: δ 1.6–1.8 ppm (CH₂), δ 2.7 ppm (NH₂) .

- HPLC: Purity >95% achievable using C18 columns with acetonitrile/water gradients .

Q. Advanced Techniques

- X-ray Crystallography: Resolve stereochemical ambiguities using SHELX software for refinement .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₁H₁₅N₃, MW 189.2569) .

What biological targets or mechanisms are associated with benzimidazole-derived amines?

Basic Biological Activity

Benzimidazole derivatives exhibit antimicrobial, antiviral, and kinase inhibitory activities. The amine side chain enhances solubility and target binding via hydrogen bonding or electrostatic interactions .

Q. Advanced Mechanistic Insights

- Kinase Inhibition: The benzimidazole core mimics ATP-binding motifs in kinases (e.g., GSK-3β). Molecular docking studies suggest the propylamine chain occupies hydrophobic pockets .

- Receptor Antagonism: Analogous amines act as CCR5 or dopamine receptor modulators .

How can synthetic yields be optimized for scale-up in academic research?

Q. Methodological Strategies

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Solvent Screening: Test DMSO or NMP for improved solubility of intermediates.

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress .

What structural modifications enhance the compound’s bioactivity or selectivity?

Q. Structure-Activity Relationship (SAR)

- Benzimidazole Substitution: 5-Methyl group improves metabolic stability vs. halogenated analogs .

- Amine Chain Length: Shorter chains (e.g., ethyl vs. propyl) reduce off-target effects in kinase assays .

- Comparative Analysis: Piperidine or azetidine rings (vs. propylamine) alter receptor binding kinetics .

What analytical challenges arise in purity assessment, and how are contradictions resolved?

Q. Data Contradiction Analysis

- HPLC vs. NMR Discrepancies: Trace solvents (e.g., DMF) may inflate HPLC purity. Confirm via ¹H NMR integration .

- X-ray vs. Computational Models: Discrepancies in bond angles/planarity require iterative refinement in SHELXL .

How can computational tools predict the compound’s interaction with biological targets?

Q. Advanced Modeling Approaches

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 4HVS for kinase targets) .

- MD Simulations: Assess binding stability (50–100 ns trajectories) in GROMACS .

What are the stability considerations for long-term storage?

Q. Stability Protocol

- Storage Conditions: -20°C under argon; desiccate to prevent amine oxidation.

- Degradation Analysis: Monitor via TLC or LC-MS every 6 months. Degradation products include imine derivatives .

How is X-ray crystallography applied to resolve the compound’s solid-state structure?

Q. Crystallography Workflow

- Crystal Growth: Vapor diffusion (e.g., ethanol/water) yields suitable single crystals.

- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.

- Refinement: SHELXL-2018 refines anisotropic displacement parameters; R-factor < 0.05 ensures accuracy .

How should researchers address discrepancies in biological assay data?

Q. Troubleshooting Framework

- Control Experiments: Verify assay conditions (e.g., ATP concentration in kinase assays ).

- Orthogonal Assays: Cross-validate IC₅₀ values using SPR and fluorescence polarization.

- Batch Variability: Re-synthesize compound to exclude impurity-driven artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.